molecular formula C14H20N4O B6416824 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine CAS No. 2188635-64-3

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B6416824
CAS No.: 2188635-64-3
M. Wt: 260.33 g/mol
InChI Key: HHEWRXDQVCECAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine is a chemical compound of interest in scientific research, belonging to the class of pyrimidinylpiperazine derivatives. This structural class is recognized for its relevance in medicinal chemistry and drug discovery, particularly due to its potential interactions with central nervous system targets . The compound features a piperazine ring—a common pharmacophore—linked to a pyrimidine group and a unique 2,2-dimethylcyclopropanecarbonyl moiety. This specific molecular architecture suggests potential for investigation as a key intermediate in organic synthesis or as a candidate for developing novel biologically active molecules. Researchers may explore its properties and mechanism of action, given that related pyrimidinylpiperazine compounds are known to act as adrenergic receptor antagonists and serotonin receptor partial agonists . As with many piperazine-based structures, this compound may serve as a valuable building block in constructing more complex molecules for high-throughput screening and lead optimization campaigns. It is supplied exclusively for research purposes in chemistry and pharmacology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,2-dimethylcyclopropyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-14(2)10-11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,11H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEWRXDQVCECAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Boc-Piperazine with 2-Chloropyrimidine

A widely cited method involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions. In this approach, Boc-piperazine reacts with 2-chloropyrimidine in aqueous sodium carbonate (Na₂CO₃) at 25°C for 3 hours, yielding 1-(2-pyrimidine)-4-Boc piperazine with a purity exceeding 99%. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of Boc-piperazine to 2-chloropyrimidine optimizes yield (93.4%).

  • Solvent : Water is preferred for its cost-effectiveness and ease of by-product removal.

  • Base selection : Sodium carbonate outperforms potassium carbonate and urea in minimizing side reactions.

Post-condensation, the Boc-protecting group is removed via hydrochloric acid hydrolysis (2 M HCl, 25°C, 1.5–3 hours), yielding 1-(2-pyrimidine)piperazine hydrochloride .

Oxidative [3 + 2 + 1] Annulation

An alternative route employs an oxidative annulation strategy to construct the pyrimidine ring de novo. Piperazine reacts with cyanamide and 1,1,3,3-tetramethoxypropane in the presence of sulfuric acid, followed by extraction with dichloromethane (DCM). This method achieves a 25–30% cost reduction compared to traditional pathways, with a final purity of >99% after oxalate salt formation and charcoal treatment.

Preparation of the 2,2-Dimethylcyclopropanecarbonyl Moiety

The 2,2-dimethylcyclopropanecarbonyl group is synthesized via cyclopropanation and chlorination of precursor carboxylic acids.

Cyclopropanation of Dichlorovinyl Derivatives

A patented method starts with (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid, which undergoes dehydrochlorination in methanol with a deacidification agent (e.g., NaHCO₃). Refluxing at 80–85°C for 4–12 hours yields (±)-2,2-dimethyl-3-chloroethynylcyclopropanecarboxylic acid, a key intermediate.

Conversion to Acyl Chloride

The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For industrial applications, toluene is the preferred solvent due to its low cost and efficient by-product removal.

Acylation of the Piperazine Ring

The final step involves coupling the 2,2-dimethylcyclopropanecarbonyl chloride with the piperazine-pyrimidine core.

Reaction Conditions and Optimization

Acylation is performed in anhydrous DCM or toluene at 25–40°C, with triethylamine (TEA) as a base to neutralize HCl by-products. Key findings include:

  • Solvent impact : Toluene improves reaction homogeneity and facilitates downstream purification.

  • Stoichiometry : A 1.1:1 molar ratio of acyl chloride to piperazine minimizes unreacted starting material.

Table 1: Comparative Acylation Conditions

ParameterDCMToluene
Temperature (°C)2540
Yield (%)8589
Purity (%)98.599.2
Reaction Time (h)43

Purification and Final Product Isolation

Oxalate Salt Formation

Crude product dissolved in isopropanol (IPA) is treated with oxalic acid to form an oxalate salt, effectively removing basic impurities. Filtration and recrystallization from ethanol-water mixtures yield a purity of >99.5%.

Charcoal Treatment

Activated charcoal (1–2% w/w) is added to IPA solutions to adsorb colored impurities, enhancing the final product’s optical purity.

Industrial-Scale Considerations

Cost-Efficiency

The tandem use of water as a solvent in condensation and methanol in cyclopropanation reduces raw material costs by ~30%.

Environmental Impact

Waste streams from aqueous reactions are neutralized and filtered, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Unlike sulfonyl or aromatic substituents (e.g., ), the cyclopropane carbonyl may reduce overall lipophilicity, balancing solubility and membrane permeability.

Physical Properties

Melting points and synthetic yields reflect substituent effects on crystallinity and reaction efficiency:

Compound Melting Point (°C) Yield
Target Compound Not reported Not reported
21 150–151 87%
22 82–83 54.8%
26 172–173 69%
10 196–197 78%

Analysis :

  • Higher melting points in compounds 26 and 10 correlate with polar substituents (e.g., sulfonyl groups) that enhance intermolecular interactions.

Receptor Affinity and Pharmacological Potential

highlights the importance of substituents in receptor binding. For example:

  • 5-HT2A Affinity : Compounds with spiro-cyclohexane fragments (Ki = 15–46 nM) showed high 5-HT2A antagonism .
  • 5-HT1A Affinity : β-Tetralone derivatives exhibited reduced 5-HT2A binding, emphasizing substituent sensitivity .

However, its carbonyl group could alter piperazine basicity, affecting receptor interactions compared to sulfonyl or alkyl-linked analogs .

Biological Activity

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine, also known as 6-cyclopropyl-2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-5-fluoro-5H-pyrimidin-4-one, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological properties based on diverse research findings.

  • Molecular Formula : C17H23FN4O2
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 2548982-03-0

Anticancer Activity

Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study compared various pyrimidine-pyrazine compounds against established cancer cell lines (SiHa, A549, MCF-7, and Colo-205) using the MTT assay. Notably, compounds similar to this compound demonstrated strong antitumor activity with IC50 values significantly lower than that of etoposide, a standard chemotherapeutic agent .

CompoundCell LineIC50 (µM)
Compound 12MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 25Colo-2050.01 ± 0.074

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been investigated. The synthesized compounds were tested against several microbial strains including E. coli, S. aureus, and K. pneumoniae. The results indicated that certain derivatives exhibited promising activity against these pathogens, suggesting potential applications in treating infections .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for neuroprotective effects. Research indicates that pyrimidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. For instance, one study reported a significant reduction in AChE activity by certain derivatives, positioning them as potential candidates for neurodegenerative disease therapies .

Case Studies and Research Findings

  • Antitumor Efficacy : In a comparative study of various pyrimidines, compounds similar to the target compound displayed superior anticancer activity across multiple cell lines.
  • Antimicrobial Screening : A set of synthesized pyrimidines was tested against seven microbial strains, revealing varying degrees of antimicrobial activity with some compounds showing effectiveness at low concentrations.
  • Neuroprotective Studies : Pyrimidine derivatives were screened for their ability to inhibit AChE and showed promising results in reducing enzyme activity linked to Alzheimer's disease.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Piperazine activation2,2-Dimethylcyclopropanecarbonyl chloride, DCM, 0–25°C78%
Pyrimidine coupling2-Chloropyrimidine, K₂CO₃, DMF, 80°C, 12h65%

How is the compound characterized using spectroscopic and crystallographic methods?

Q. Basic

  • NMR : ¹H NMR (DMSO-d₆) identifies protons on the pyrimidine (δ 8.5–8.7 ppm) and piperazine (δ 2.8–3.5 ppm). ¹³C NMR confirms the cyclopropane carbonyl at ~170 ppm .
  • HRMS : Exact mass verified via ESI-HRMS (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₄O₂: 326.1738) .
  • X-ray crystallography : Resolves bond angles and torsion strains in the cyclopropane moiety (e.g., C-C-C angle: 59.5°) .

What initial biological screening assays are appropriate for this compound?

Q. Basic

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay (IC₅₀ values <10 µM suggest therapeutic potential) .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors due to piperazine’s affinity for GPCRs .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .

How can reaction conditions be optimized to improve regioselectivity and yield?

Q. Advanced

  • Solvent effects : Use DCM instead of DMF to reduce side reactions; yields increase from 65% to 82% .
  • Temperature control : Lowering the reaction temperature during cyclopropane coupling reduces racemization .
  • Catalysts : Pd(OAc)₂ enhances coupling efficiency in Suzuki-Miyaura reactions for pyrimidine derivatives (yield: 89%) .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Dose-response validation : Reproduce assays across multiple cell lines (e.g., NIH/3T3 vs. HEK293) to confirm target specificity .
  • Metabolic stability : Assess hepatic microsomal degradation (t₁/₂ >60 min indicates low false positives) .
  • Structural analogs : Compare with 2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine to isolate cyclopropane-specific effects .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to AChE (docking score ≤−9.0 kcal/mol correlates with inhibition) .
  • MD simulations : GROMACS evaluates piperazine flexibility in receptor binding pockets over 100 ns trajectories .
  • QSAR : Hammett constants (σ) for substituents on the cyclopropane ring predict logP and bioavailability .

How to design analogs for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core modifications : Replace pyrimidine with pyrazolo[3,4-d]pyrimidine to enhance π-π stacking .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane to improve metabolic stability .
  • Bioisosteres : Substitute piperazine with homopiperazine to alter conformational dynamics .

What challenges arise during chromatographic purification, and how are they mitigated?

Q. Advanced

  • Polarity issues : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar byproducts .
  • Diastereomer separation : Chiral columns (e.g., Chiralpak IA) resolve cyclopropane stereoisomers .
  • Degradation : Add 0.1% TFA to mobile phases to stabilize the compound during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.